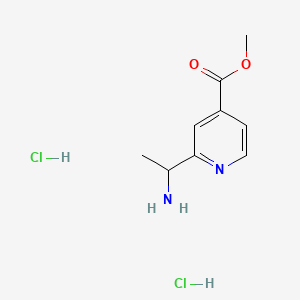
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is commonly used in various scientific experiments and research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(1-aminoethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The compound is usually produced in solid form and stored under inert atmosphere at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
- Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Uniqueness
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various fields of scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H14Cl2N2O2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
methyl 2-(1-aminoethyl)pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-5-7(3-4-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H |
Clave InChI |
RVRVLZUDLZUPFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=C1)C(=O)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


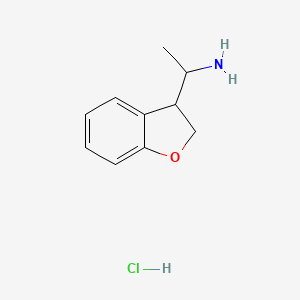
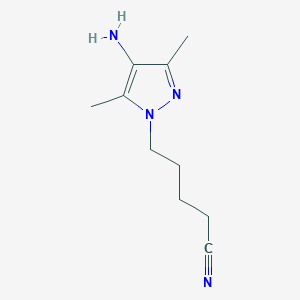
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)


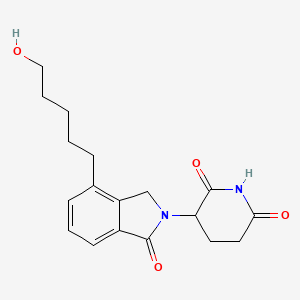
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

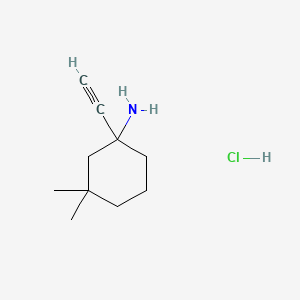
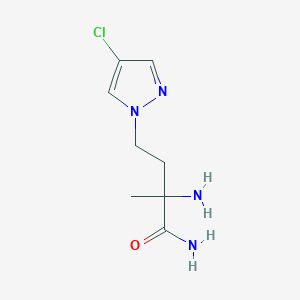
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)
